molecular formula C16H16N6 B2549494 7-(3,4-dimethylphenyl)-2-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine CAS No. 845807-47-8

7-(3,4-dimethylphenyl)-2-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No. B2549494
CAS RN: 845807-47-8
M. Wt: 292.346
InChI Key: BGANPUPXVDXPIS-UHFFFAOYSA-N
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Description

The compound “7-(3,4-dimethylphenyl)-2-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine” is a small molecule that has been studied for its potential as a CDK2 inhibitor . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .


Synthesis Analysis

The synthesis of this compound involves the use of privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The exact synthesis process for this specific compound is not detailed in the available literature.


Molecular Structure Analysis

The molecular structure of this compound is based on the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . Molecular docking simulation of the designed compounds confirmed the good fit into the CDK2 active site through the essential hydrogen bonding with Leu83 .


Chemical Reactions Analysis

The compound has shown significant inhibitory activity against CDK2/cyclin A2 . It has also displayed potent dual activity against examined cell lines and CDK2 .

Scientific Research Applications

    Design and Synthesis

    A series of small molecules were designed, featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds (compounds 4–13) and thioglycoside derivatives (compounds 14, 15) as novel CDK2 inhibitors .

    Cytotoxic Activity

    Most of the prepared compounds exhibited superior cytotoxic activities against cancer cell lines:

    Enzymatic Inhibition

    The most potent anti-proliferative compounds (14, 13, and 15) effectively inhibited CDK2/cyclin A2, with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004, and 0.119 ± 0.007 μM, respectively, outperforming sorafenib (IC50: 0.184 ± 0.01 μM) .

    Cell Cycle Alteration and Apoptosis

    Compound 14, which displayed dual activity against cancer cells and CDK2, induced alterations in cell cycle progression and apoptosis within HCT cells .

    Molecular Docking

    Molecular docking simulations confirmed that the designed compounds fit well into the CDK2 active site, forming essential hydrogen bonds with Leu83 .

    ADMET Studies

    In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicated suitable pharmacokinetic properties, supporting the observed antitumor activity .

Mechanism of Action

properties

IUPAC Name

10-(3,4-dimethylphenyl)-4-ethyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6/c1-4-14-19-16-13-8-18-22(15(13)17-9-21(16)20-14)12-6-5-10(2)11(3)7-12/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGANPUPXVDXPIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C=NC3=C(C2=N1)C=NN3C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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